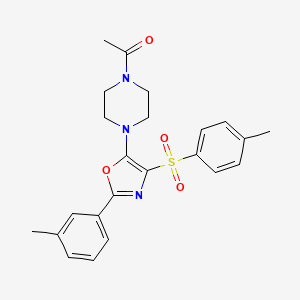

2-(8-((2,6-dimethylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-amino-3-(purin-9-yl)propanoic acids involves the modification of the purine base moiety at position 6 with various substituents, including a dimethylamino group, which is relevant to the compound . The process utilizes 9-(2,2-diethoxyethyl)purines and 2-aminopurines, employing the Strecker synthesis method. This approach allows for the introduction of different functional groups, which can significantly alter the biological activity of the resulting compounds. The synthesis pathway is designed to yield derivatives with potential immunostimulatory and immunomodulatory properties, as evidenced by the enhanced secretion of chemokines and augmented NO biosynthesis in some of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of derivatives similar to the compound of interest has been characterized by X-ray structure determination. For instance, the structure of methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate reveals a 2-aza-1,3-butadiene fragment with two well-localized double bonds. The non-planarity of the C=N-C=C group, with a torsion angle of -103.5(3)°, indicates the potential for steric interactions that could influence the compound's reactivity and binding affinity .

Chemical Reactions Analysis

The derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide and phenyl isothiocyanate under basic conditions or phase transfer conditions to yield ketene dithioacetals and ketene-S,N- and N,N-acetals. These reactions demonstrate the reactivity of the amino acetic acid derivatives and their potential to form various cyclic and acyclic structures, which could be relevant for the synthesis of the compound . The ability to form these structures may also play a role in the compound's biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(8-((2,6-dimethylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid" are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of amino groups and the purine base suggests potential for hydrogen bonding and polarity, which would affect solubility and interaction with biological molecules. The dimethyl groups could confer lipophilicity, impacting the compound's ability to cross cell membranes. The reactivity of the acetic acid moiety could be important for conjugation reactions or interactions with enzymes .

Propiedades

IUPAC Name |

2-[8-(2,6-dimethylanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-9-6-5-7-10(2)12(9)18-16-19-14-13(22(16)8-11(23)24)15(25)21(4)17(26)20(14)3/h5-7H,8H2,1-4H3,(H,18,19)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAPRYIYMSWMIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-((2,6-dimethylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B2542986.png)

![N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2542987.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)

![8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542991.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2542994.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2542999.png)

![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2543000.png)

![ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate](/img/structure/B2543001.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543002.png)

![3-[(4-bromophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543003.png)